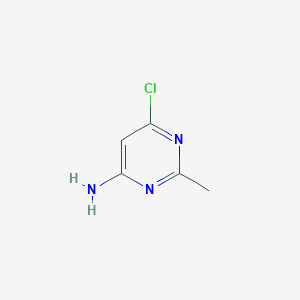

4-Amino-6-chloro-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAYHQQUDKQNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301691 | |

| Record name | 4-Amino-6-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-68-4 | |

| Record name | 1749-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-2-methylpyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, including the reactive chlorine atom and the amino group, make it a versatile intermediate for the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its relevance in medicinal chemistry.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 189 °C | [3] |

| Boiling Point (Predicted) | 269.2 ± 20.0 °C | [3] |

| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.57 ± 0.10 | [3] |

| Solubility | Insoluble in water. Soluble in acetic acid (50 mg/mL). | [4][5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 4,6-dichloro-2-methylpyrimidine with an amino group.

General Procedure:

A solution of 4,6-dichloro-2-methylpyrimidine (50 g, 0.31 mol) and a methanol solution of ammonia (0.5 L) are added to a 1 L triple-necked flask.[3] The reaction mixture is stirred for 5 hours at 50 °C.[3] After the reaction is complete, the mixture is cooled to 0 °C.[3] The resulting solid is collected by filtration at room temperature and the filter cake is washed with petroleum ether (100 ml).[3] The product is then dried under reduced pressure to yield this compound as a white solid (40.9 g, 92% yield).[3]

General Experimental Methodologies for Physicochemical Property Determination

While specific experimental details for this compound are not extensively published, the following are standard, widely accepted protocols for determining the key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method):

A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Boiling Point Determination (Micro-reflux Method):

For small quantities of a substance, the boiling point can be determined by placing the sample in a small test tube with a thermometer suspended in the vapor phase above the liquid. The sample is heated to boiling, and the temperature at which the vapor condenses and refluxes on the thermometer bulb is recorded as the boiling point.

Solubility Determination (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, organic solvents) in a sealed flask. The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the saturated solution is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration):

A solution of the compound with a known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):

Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the compound is dissolved in one of the phases, and the two phases are then mixed thoroughly in a sealed container and agitated until equilibrium is reached. The phases are separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships. The amino group at the 4-position can also be modified or can participate in hydrogen bonding interactions with biological targets.

Derivatives of this compound have been investigated for various therapeutic applications. For instance, a series of 4-amino-6-chloro-2-piperazinopyrimidines have shown selective affinity for α2-adrenoceptors, suggesting potential applications in the development of neurological or cardiovascular drugs.[6] Furthermore, this pyrimidine core is found in intermediates for the synthesis of potent kinase inhibitors, such as the FDA-approved drug Dasatinib, which is used in the treatment of certain types of cancer.[7] The versatility of this compound also extends to the agrochemical industry, where it is used as an intermediate in the synthesis of herbicides.[8]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic Workflow for this compound.

References

- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. who.int [who.int]

- 7. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-6-chloro-2-methylpyrimidine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloro-2-methylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chemical identity, structural information, physicochemical properties, synthesis protocols, and reactivity.

Chemical Identity and Molecular Structure

CAS Number: 1749-68-4[1]

Molecular Formula: C₅H₆ClN₃[1]

IUPAC Name: 6-chloro-2-methylpyrimidin-4-amine[2]

Synonyms: this compound, 6-Chloro-2-methyl-4-pyrimidinamine, 4-Pyrimidinamine, 6-chloro-2-methyl-[2]

Molecular Structure:

The molecular structure of this compound consists of a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2.

Chemical Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 183-186 °C | |

| Solubility | Soluble in acetic acid | |

| pKa | 3.66 ± 0.10 (Predicted) | [3] |

Synthesis Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor with an amino group. Below are representative experimental protocols.

Synthesis from 4,6-dichloro-2-methylpyrimidine

A common and direct method for the synthesis of this compound involves the reaction of 4,6-dichloro-2-methylpyrimidine with ammonia.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine in a solution of ammonia in methanol.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can be optimized, for example, at 50°C for 5 hours.

-

Work-up: After cooling the reaction mixture to room temperature, the product precipitates.

-

Purification: The precipitate is collected by filtration, washed with a suitable solvent such as petroleum ether, and dried under reduced pressure to yield this compound as a white solid.

Logical Workflow for Synthesis:

Caption: Synthesis workflow of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. The following represents expected spectral characteristics based on its structure and data from closely related compounds.

¹H NMR Spectroscopy

A proton NMR spectrum of 6-Chloro-2-methylpyrimidin-4-amine is available, which provides insight into the chemical shifts.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~6.5 ppm | Singlet | 1H | Pyrimidine ring H |

| ~5.5 - 6.0 ppm | Broad Singlet | 2H | -NH₂ |

| ~2.4 ppm | Singlet | 3H | -CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

Mass Spectrometry

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the amino and pyrimidine functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching of the amino group |

| ~1650 | Strong | N-H bending of the amino group |

| ~1600 - 1400 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |

| ~800 | Strong | C-Cl stretching |

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom towards nucleophilic substitution.

Nucleophilic Aromatic Substitution:

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups, making it a valuable building block for the synthesis of a wide range of substituted pyrimidine derivatives. This is a key reaction in the development of new pharmaceutical agents.

Signaling Pathway in Drug Discovery (Hypothetical):

Derivatives of aminopyrimidines have been investigated as inhibitors of various kinases. While the specific biological targets of this compound are not extensively documented, its structural motif suggests potential for interaction with ATP-binding sites of kinases. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and potential applications.

References

Spectroscopic and Synthetic Profile of 4-Amino-6-chloro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 4-Amino-6-chloro-2-methylpyrimidine (also known as 2-Amino-4-chloro-6-methylpyrimidine). The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a spectral fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |

| ~6.5 - 7.5 | Singlet | 1H | H-5 |

| 2.20 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 164.3 | C4 |

| 162.8 | C2 |

| 157.3 | C6 |

| 100.2 | C5 |

| 24.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The significant IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | Very Strong | N-H Asymmetric Stretch |

| 3390 | Medium Strong | N-H Symmetric Stretch |

| 3200 | - | N-H Stretch |

| 1650 | - | NH₂ Scissoring |

| 1582 | - | C=C Aromatic Stretch |

| 1469 | - | C=C Aromatic Stretch |

| 610 | - | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are provided below.

| m/z | Relative Intensity | Assignment |

| 143 | 100% | [M]⁺ (Molecular Ion) |

| 108 | High | [M - Cl]⁺ |

| 67 | Medium | Further Fragmentation |

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-25 mg of this compound is accurately weighed for ¹H NMR and 50-100 mg for ¹³C NMR.

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃ (0.6-0.7 mL), in a clean, dry NMR tube.[1]

-

For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: Bruker 400 MHz NMR Spectrometer or equivalent.[2]

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are set.

-

Typically, 8-16 scans are acquired for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

A standard single-pulse experiment with proton decoupling is used.

-

An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are set. Longer delays may be necessary for quaternary carbons.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.

-

The ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is compressed in a suitable die using a hydraulic press to form a transparent or translucent pellet.[3]

Instrumentation and Data Acquisition:

-

Instrument: PerkinElmer FTIR spectrometer or equivalent.

-

Data Collection: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.

Mass Spectrometry

Sample Preparation and Ionization:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method used for this type of compound, where the sample is bombarded with a high-energy electron beam.

Instrumentation and Data Acquisition:

-

Instrument: A variety of mass spectrometers can be used, including ion trap or quadrupole analyzers.

-

Data Collection: The instrument is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Synthesis Workflow

A common synthetic route to this compound involves the chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine. The workflow for this synthesis is depicted below.

References

The Biological Versatility of Substituted Pyrimidines: A Focus on Diarylpyrimidines as HIV-1 Reverse Transcriptase Inhibitors

Introduction: The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] This technical guide delves into the antiviral applications of a specific class of substituted pyrimidines known as Diarylpyrimidines (DAPYs). This class includes the second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) etravirine and rilpivirine, which are critical components of modern highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[6]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Diarylpyrimidines exert their antiviral effect by targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural nucleoside triphosphates for incorporation into the growing DNA chain, DAPYs are non-competitive inhibitors.[8] They bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of the enzyme, located approximately 10 Å from the polymerase active site.[8][9] This binding pocket is often referred to as the non-nucleoside inhibitor binding pocket (NNIBP).

The binding of a DAPY molecule to the NNIBP induces a conformational change in the enzyme, which distorts the catalytic triad and repositions the "primer grip," ultimately inhibiting the polymerase function.[6][10] A key feature of second-generation DAPYs like etravirine and rilpivirine is their high torsional flexibility. This allows them to adopt a "U" or "horseshoe" conformation within the binding pocket and to make multiple hydrophobic and hydrogen bond contacts.[6][11] This adaptability enables them to maintain their binding affinity and inhibitory activity even when mutations arise in the NNIBP, a common cause of resistance to first-generation NNRTIs.[6][10]

Potency and Resistance Profile of Diarylpyrimidines

The efficacy of DAPYs is quantified by their 50% inhibitory concentration (IC50) against the purified RT enzyme and their 50% effective concentration (EC50) in cell-based antiviral assays. These values demonstrate their high potency against wild-type (WT) HIV-1 and their ability to retain activity against strains with mutations that confer resistance to other NNRTIs.

| Compound | Virus/Enzyme Strain | Potency (IC50/EC50) | Reference(s) |

| Rilpivirine | Wild-Type (WT) RT | ~14 nM (IC50) | [10] |

| E138K Mutant RT | ~57.7 nM (IC50) | [10] | |

| L100I+K103N Mutant | >2.0 (Fold Change) | [12] | |

| Etravirine | Wild-Type (WT) HIV-1 | 4.0 nM (EC50) | [13] |

| L100I Mutant HIV-1 | 1.5-fold greater potency than WT | [13] | |

| Y181C Mutant HIV-1 | 1.5 to 3-fold greater potency than WT | [13] | |

| K103N+Y181C Mutant | Less potent activity | [13] |

Note: IC50 values refer to enzymatic inhibition, while EC50 values refer to antiviral activity in cell culture. Fold change indicates the factor by which the IC50 increases compared to the wild-type virus.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a representative protocol for a non-radioactive, colorimetric ELISA-based assay to determine the in vitro inhibitory activity of substituted pyrimidines against HIV-1 RT.[7][14]

1. Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT. A biotin-labeled template/primer hybrid is immobilized on a streptavidin-coated microplate. The newly synthesized DNA, tagged with DIG, is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.[7]

2. Materials:

-

Streptavidin-coated 96-well microplate

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compounds (substituted pyrimidines) and control inhibitor (e.g., Nevirapine)

-

Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, and biotin-dUTP)

-

Lysis Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-DIG-POD conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Microplate reader

3. Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), and then dilute further in the reaction buffer.

-

Reaction Setup: To the streptavidin-coated wells, add 20 µL of the diluted test compounds, positive control, or solvent control.

-

Enzyme Addition: Add 80 µL of recombinant HIV-1 RT (diluted in lysis buffer to a final concentration of ~1 ng/well) to all wells except for the negative control (no enzyme) wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to occur.

-

Washing: Wash the wells three times with Wash Buffer to remove unincorporated nucleotides and unbound enzyme.

-

Detection Antibody: Add 100 µL of Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.

-

Washing: Wash the wells three times with Wash Buffer to remove the unbound conjugate.

-

Substrate Reaction: Add 100 µL of the peroxidase substrate to each well and incubate in the dark at room temperature for 10-30 minutes, or until sufficient color development.

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

4. Data Analysis:

-

Subtract the average absorbance of the negative control (no enzyme) wells from all other absorbance readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the solvent control (100% activity).

-

Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

Substituted pyrimidines, particularly the diarylpyrimidine class, represent a significant achievement in antiviral drug discovery. Their unique allosteric mechanism of inhibition, coupled with the structural flexibility that allows them to overcome common resistance mutations, has made them invaluable tools in the management of HIV-1. The methodologies outlined provide a robust framework for the continued evaluation and development of novel pyrimidine derivatives as potential therapeutic agents against a range of diseases.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prevalence in the USA of rilpivirine resistance-associated mutations in clinical samples and effects on phenotypic susceptibility to rilpivirine and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xpressbio.com [xpressbio.com]

The Versatility of 4-Amino-6-chloro-2-methylpyrimidine in Organic Synthesis: A Technical Guide for Researchers

An In-depth Exploration of a Key Precursor in the Development of Bioactive Molecules

Introduction: 4-Amino-6-chloro-2-methylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, make it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers, scientists, and drug development professionals in leveraging this important precursor.

Core Reactions and Applications

This compound is primarily utilized in two main types of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the selective functionalization of the pyrimidine ring, paving the way for the synthesis of diverse compound libraries with potential therapeutic applications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of the chlorine atom, facilitates nucleophilic attack at the C4 and C6 positions. The chlorine atom at the C6 position is a good leaving group, making it susceptible to displacement by a variety of nucleophiles, most notably amines. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors.

A prominent example is the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). In a key step of the Dasatinib synthesis, this compound is coupled with a protected 2-chloro-6-methylaniline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrimidine ring also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. These modifications are crucial for fine-tuning the pharmacological properties of the target molecules, including their potency and selectivity.

Synthesis of Kinase Inhibitors: A Case Study

The following section details a representative multi-step synthesis of a kinase inhibitor, illustrating the practical application of this compound. This example is a composite based on established synthetic routes for pyrimidine-based kinase inhibitors.

Experimental Protocols

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-amino-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This initial step involves the nucleophilic aromatic substitution of the chlorine atom on this compound with an appropriately functionalized thiazole carboxamide.

-

Materials:

-

This compound

-

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous THF.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of the Final Kinase Inhibitor

The intermediate from Step 1 is then further functionalized, for example, by another SNAr reaction, to yield the final kinase inhibitor.

-

Materials:

-

N-(2-chloro-6-methylphenyl)-2-((6-amino-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

-

1-(2-Hydroxyethyl)piperazine

-

Dioxane

-

-

Procedure:

-

A mixture of N-(2-chloro-6-methylphenyl)-2-((6-amino-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) and 1-(2-hydroxyethyl)piperazine (3.0 eq) in dioxane is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is purified by column chromatography to afford the final product.

-

Quantitative Data

The following tables summarize typical quantitative data for the key reactions involving this compound.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DMF | K₂CO₃ | 100 | 12 | 85-95 |

| Benzylamine | EtOH | Et₃N | Reflux | 8 | 80-90 |

| Piperidine | THF | - | 60 | 6 | >95 |

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 80-90 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 70-80 |

Signaling Pathway and Experimental Workflow Visualization

The synthesized kinase inhibitors often target specific signaling pathways implicated in cell growth and proliferation. For instance, many pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

Caption: EGFR Signaling Pathway Inhibition.

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is depicted below.

Caption: Synthetic & Evaluation Workflow.

Conclusion

This compound stands out as a highly valuable and versatile precursor in modern organic synthesis, particularly in the realm of medicinal chemistry. Its reactivity profile allows for the efficient construction of complex molecular scaffolds, leading to the discovery and development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their quest for new and improved medicines.

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Amino-6-chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-Amino-6-chloro-2-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document elucidates the underlying principles governing its reactivity, primarily through nucleophilic aromatic substitution (SNAr), and explores its application in the synthesis of various derivatives. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to aid researchers in the strategic design and execution of synthetic routes involving this versatile scaffold.

Introduction

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a valuable intermediate, with the chlorine atom at the C6 position acting as a versatile handle for introducing diverse functionalities. Understanding the reactivity of this chloro group is paramount for its effective utilization in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, especially at positions activated by electron-withdrawing groups, such as a halogen. The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions is well-established, with the general order of reactivity for the leaving group being F > Cl > Br > I. The position of the halogen on the pyrimidine ring also significantly influences its reactivity, with the C4 and C6 positions being generally more activated towards nucleophilic substitution than the C2 position, due to better stabilization of the negative charge in the Meisenheimer intermediate.

The presence of an amino group at the C4 position and a methyl group at the C2 position in this compound introduces additional electronic and steric factors that modulate the reactivity of the C6-chloro substituent. The amino group, being an electron-donating group, can potentially deactivate the ring towards nucleophilic attack through resonance. However, its influence is position-dependent and is often overcome by the strong electron-withdrawing effect of the ring nitrogens. The methyl group at C2 has a modest electron-donating effect and can exert some steric influence on reactions at adjacent positions.

This guide will delve into the specifics of the reactivity of the C6-chloro group in this compound, providing a detailed examination of its behavior in various chemical transformations.

Reaction Mechanisms and Reactivity Profile

The primary reaction pathway for the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically involves two key steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The overall workflow for a typical SNAr reaction on a chloropyrimidine is depicted below.

Tautomeric Forms of 4-Amino-6-chloro-2-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study and development of heterocyclic compounds, particularly in the realm of medicinal chemistry. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the potential tautomeric forms of 4-Amino-6-chloro-2-methylpyrimidine, a substituted aminopyrimidine of interest in various chemical and biological applications. While direct experimental studies on this specific molecule are limited, this document extrapolates from established principles of tautomerism in analogous aminopyrimidine systems to predict and analyze its likely tautomeric behavior.[1][2][3] We will explore the plausible amino-imino tautomers, outline experimental and computational methodologies for their characterization, and present expected quantitative data based on related compounds.

Introduction to Tautomerism in Aminopyrimidines

Aminopyrimidines, such as this compound, are capable of prototropic tautomerism, which involves the migration of a proton.[4] The most common form of tautomerism in this class of compounds is the amino-imino tautomerism.[1][2][5] This involves the movement of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in the formation of an imino tautomer. The position of this equilibrium is influenced by the electronic nature of substituents on the pyrimidine ring, the solvent environment, and temperature.[6] Understanding the predominant tautomeric form is crucial as it dictates the molecule's shape, hydrogen bonding pattern, and overall electronic distribution.

Plausible Tautomeric Forms of this compound

Based on the principles of amino-imino tautomerism observed in related 4-aminopyrimidine derivatives, this compound is expected to exist primarily as an equilibrium between the canonical amino form and two possible imino tautomers.[2]

-

Amino Tautomer (Canonical Form): this compound. This is generally the more stable and predominant form for simple aminopyrimidines.[3]

-

Imino Tautomers:

-

N1-protonated imino form: 6-Chloro-4-imino-2-methyl-1,4-dihydropyrimidine.

-

N3-protonated imino form: 6-Chloro-4-imino-2-methyl-3,4-dihydropyrimidine.

-

The equilibrium between these forms is depicted in the following signaling pathway diagram.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is typically employed to identify and quantify the tautomeric forms of heterocyclic compounds.

Experimental Workflow

The general workflow for the experimental characterization of tautomers is outlined below.

Data Presentation

The following table summarizes the type of quantitative data expected from experimental and computational studies on the tautomers of this compound, based on studies of similar compounds.

| Parameter | Amino Tautomer (Expected) | Imino Tautomers (Expected) | Method of Determination |

| Relative Energy (kcal/mol) | 0 (Reference) | > 0 | Computational (DFT) |

| Dipole Moment (Debye) | Lower | Higher | Computational (DFT) |

| 1H NMR (δ ppm) | Distinct NH2 signal (broad) | Distinct NH signal (sharp) | NMR Spectroscopy |

| 13C NMR (δ ppm) | C4 signal at ~160-165 ppm | C4 signal downfield shift | NMR Spectroscopy |

| 15N NMR (δ ppm) | Exocyclic N signal ~ -300 ppm | Ring N-H signal ~ -150 ppm | NMR Spectroscopy |

| UV-Vis (λmax, nm) | Shorter wavelength | Longer wavelength | UV-Vis Spectroscopy |

| C-N Bond Lengths (Å) | Exocyclic C-N ~1.35 Å | Endocyclic C=N shorter | X-ray Crystallography |

Experimental Protocols

Detailed methodologies for key experiments are provided below, adapted from standard practices for the analysis of heterocyclic tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.[7][8][9]

-

Objective: To identify and quantify the different tautomers in solution.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

1H NMR: Acquire standard one-dimensional proton spectra. The chemical shift and multiplicity of the amino/imino protons and the aromatic protons will be indicative of the tautomeric form.

-

13C NMR: Acquire proton-decoupled 13C spectra. The chemical shift of the carbon atom attached to the amino/imino group (C4) is particularly sensitive to the tautomeric state.[10]

-

15N NMR: If isotopically labeled material is available or with a sensitive cryoprobe, 15N NMR can directly probe the nitrogen environments, providing unambiguous evidence for the location of the proton.[11]

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the relative integrals of signals corresponding to different tautomers can be used to determine thermodynamic parameters.

-

-

Data Analysis: The relative amounts of the tautomers can be determined by integrating the signals corresponding to each form in the 1H NMR spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12][13][14]

-

Objective: To determine the precise molecular structure and identify the tautomeric form present in the crystal lattice.

-

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

-

Data Analysis: The refined structure will reveal the positions of all atoms, including the hydrogen atoms, thereby unambiguously identifying the tautomeric form in the solid state. Bond lengths and angles can be compared with theoretical values for different tautomers.

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.[15][16][17]

-

Objective: To calculate the relative energies, geometries, and spectroscopic parameters of the plausible tautomers.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Protocol:

-

Structure Building: Build the 3D structures of the amino and imino tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Spectroscopic Prediction: Predict NMR chemical shifts (using the GIAO method), vibrational frequencies, and UV-Vis absorption spectra (using TD-DFT).

-

-

Data Analysis: Compare the calculated relative energies to predict the predominant tautomer. Compare the predicted spectroscopic data with experimental results to aid in the assignment of the observed signals to specific tautomers.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. Based on established knowledge of similar aminopyrimidine systems, it is predicted to exist in a dynamic equilibrium between a major amino form and minor imino tautomers. A multi-pronged approach combining high-resolution spectroscopic techniques, particularly NMR, with quantum chemical calculations is essential for a thorough characterization of this equilibrium. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists to investigate the tautomerism of this and related heterocyclic compounds, which is fundamental for applications in drug design and materials science.

References

- 1. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 16. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of 4-Amino-6-chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling precautions for 4-Amino-6-chloro-2-methylpyrimidine (CAS No. 1749-68-4). The information compiled is derived from safety data sheets (SDS) and general best practices for handling chlorinated pyrimidine derivatives. This document is intended to be a comprehensive resource for laboratory personnel to ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |

Signal Word: Warning

Toxicological Data

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| 6-Chloro-2,4-diamino-pyrimidine | LD50 | Intraperitoneal | Mouse | 518.6 mg/kg | [3] |

Note: This data is for a related compound and should be used as a guideline for assessing the potential toxicity of this compound. A thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[4] |

| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. |

| Laboratory coat | Should be worn at all times. Consider a disposable gown for larger quantities. | |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling large quantities, if dust formation is likely, or in poorly ventilated areas.[1] |

Safe Handling and Experimental Workflow

Adherence to a systematic workflow is critical for ensuring safety and preventing contamination. The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow the procedures outlined below and illustrated in the accompanying diagram.

Personal Precautions:

-

Evacuate the area and ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 3.[1]

-

Avoid breathing dust and contact with skin and eyes.[1]

-

Remove all sources of ignition.

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the chemical enter drains, sewers, or waterways.[1]

Methods for Containment and Cleaning Up:

-

For small spills, use a dust pan and brush or a HEPA-filtered vacuum to collect the material. Avoid generating dust.

-

Place the collected material into a suitable, labeled, and closed container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability and integrity of this compound.

| Storage Condition | Recommendation |

| General | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] |

| Light and Air | Protect from light and air.[1] |

| Temperature | Keep refrigerated.[1] |

| Incompatible Materials | Strong oxidizing agents and strong acids.[1] |

Fire-Fighting Measures

| Aspect | Precaution |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste.[1] Follow all federal, state, and local regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-6-chloro-2-methylpyrimidine in Medicinal Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-2-methylpyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its substituted pyrimidine core serves as a privileged scaffold, capable of forming key hydrogen bond interactions within the ATP-binding sites of various protein kinases. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential kinase inhibitors for cancer therapy.

Application Notes: Kinase Inhibitor Development

The 2-methyl-4-aminopyrimidine scaffold is a key feature in a number of potent kinase inhibitors. By strategically modifying the substituent at the 6-position, researchers can target a variety of kinases implicated in cancer progression. This section outlines the application of this compound in the development of Aurora kinase inhibitors, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.

Rationale for Targeting Aurora Kinases

Aurora kinases (A, B, and C) are essential for proper cell division, and their overexpression is frequently observed in a wide range of human cancers. Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, making them attractive targets for anticancer drug development. The general structure of Aurora kinase inhibitors derived from this compound involves the displacement of the 6-chloro group with various amine-containing moieties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituent introduced at the 6-position allows for the exploration of the structure-activity relationship and optimization of inhibitory activity. Based on analogous pyrimidine-based kinase inhibitors, certain trends can be predicted.

| Compound ID | R Group (at C6) | Predicted Aurora A IC50 (nM) | Notes |

| 1 | -Cl | >10,000 | Starting material, inactive. |

| 2a | -NH-Ph | ~1,000 | Simple aniline substitution provides a baseline activity. |

| 2b | -NH-(4-F-Ph) | ~500 | Introduction of a fluorine atom can enhance binding affinity. |

| 2c | -NH-(3,4-diCl-Ph) | ~150 | Dichloro substitution can further improve potency. |

| 2d | -NH-(4-SO₂Me-Ph) | ~800 | A polar sulfone group may impact activity depending on the pocket electrostatics. |

| 2e | N-morpholino | ~300 | A morpholino group can improve solubility and potency. |

Note: The IC50 values are predicted based on data from structurally related kinase inhibitors and serve as a guide for derivatization strategies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-2-methyl-6-(substituted amino)pyrimidine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction to generate a library of compounds from this compound.

Materials:

-

This compound

-

Various primary or secondary amines (e.g., aniline, 4-fluoroaniline, morpholine)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 4-amino-2-methyl-6-(substituted amino)pyrimidine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora Kinase A. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

-

Synthesized pyrimidine derivatives

-

Recombinant human Aurora Kinase A

-

Peptide substrate (e.g., Kemptide)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound solutions to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

-

Prepare a kinase reaction mixture containing kinase assay buffer, Aurora Kinase A, and the peptide substrate.

-

Initiate the kinase reaction by adding the kinase reaction mixture and a specific concentration of ATP to each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Amino-6-chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 4-Amino-6-chloro-2-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics. The protocols outlined below cover reactions with various nucleophiles, including amines, thiols, and alkoxides, providing a foundational methodology for the synthesis of diverse substituted pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at modulating the pharmacological properties of these molecules. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 6-position, facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary methods for achieving nucleophilic substitution on this compound are direct SNAr reactions and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the incoming group and the desired reaction conditions.

Data Presentation: Reaction of this compound with Various Nucleophiles

The following tables summarize the reaction conditions and yields for the nucleophilic substitution on this compound with a range of amine, thiol, and alkoxide nucleophiles.

Table 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Ethanol | - | Reflux | 4 | 85 |

| 2 | Morpholine | Ethanol | - | Reflux | 3 | 90 |

| 3 | Aniline | Ethanol | - | Reflux | 6 | 78 |

| 4 | 4-Methylpiperazine | Isopropanol | Triethylamine | 120 (Microwave) | 0.25 | 54[1] |

| 5 | N-Methylaniline | Ethanol | - | Reflux | 5 | 82 |

Table 2: Nucleophilic Aromatic Substitution with Thiol and Alkoxide Nucleophiles

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | DMF | K₂CO₃ | 80 | 12 | 75 |

| 2 | Sodium Methoxide | Methanol | - | Reflux | 6 | 88 |

| 3 | Sodium Ethoxide | Ethanol | EtONa | ~20 | 2 | 89 (on a similar substrate)[2] |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Piperidine (or other amine nucleophile)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of substrate), add the amine nucleophile (1.2 eq.).

-

Heat the reaction mixture to reflux and stir for the time indicated in Table 1 (typically 3-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-amino-2-methyl-6-(substituted)aminopyrimidine.

Protocol 2: Microwave-Assisted SNAr with Amine Nucleophiles (e.g., 4-Methylpiperazine)

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives.[1]

Materials:

-

This compound

-

4-Methylpiperazine

-

Anhydrous propanol

-

Triethylamine

-

Microwave reactor vial

-

Microwave synthesizer

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 eq.) and 4-methylpiperazine (1.0 eq.) in anhydrous propanol (0.5 mL per mmol of substrate).

-

Add triethylamine (1.0 eq.) to the stirring mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Heat the reaction mixture to 120-140°C for 15-30 minutes.[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 3: General Procedure for SNAr with Thiolates (e.g., Thiophenol)

This protocol describes the reaction of this compound with a thiol nucleophile.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF (10 mL per mmol of substrate) under an inert atmosphere, add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for SNAr with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the reaction of this compound with an alkoxide nucleophile.

Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol (15 mL per mmol of substrate).

-

Carefully add sodium methoxide (1.2 eq.) to the solution. If using a solution of sodium methoxide in methanol, add it dropwise.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow and reaction mechanism for the nucleophilic substitution on this compound.

Caption: General experimental workflow for nucleophilic substitution.

Caption: General mechanism of nucleophilic aromatic substitution (SNA_r).

References

Application Notes and Protocols for 4-Amino-6-chloro-2-methylpyrimidine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-6-chloro-2-methylpyrimidine and its structural analogs as pivotal intermediates in the synthesis of novel agrochemicals. This document outlines synthetic pathways, offers detailed experimental protocols, and presents quantitative data for derivatives with potential herbicidal and fungicidal activities.

Introduction: The Role of Pyrimidine Scaffolds in Agrochemicals

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their versatile biological activities. The substituted pyrimidine scaffold is a key pharmacophore in a variety of commercial herbicides, fungicides, and insecticides. The presence of reactive sites on the pyrimidine ring, such as chloro and amino groups, allows for diverse chemical modifications to fine-tune biological efficacy, selectivity, and environmental persistence.

This compound, in particular, serves as a valuable building block for creating a range of agrochemical candidates. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the amino group at the 4-position can be further functionalized, offering a dual handle for synthetic elaboration.

Application in Herbicide Synthesis: Sulfonylurea Analogs

While direct synthesis of a commercial herbicide from this compound is not widely documented, its isomer, 2-Amino-4-chloro-6-methylpyrimidine, and related structures like 2-Amino-4,6-dichloropyrimidine are precursors to potent sulfonylurea herbicides.[1] These herbicides are known for their high efficacy at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1]

A plausible synthetic route, adapted from the synthesis of related sulfonylurea herbicides, involves the reaction of an activated this compound derivative with a suitable sulfonyl isocyanate. The workflow for such a synthesis is depicted below.

Caption: Synthetic workflow for a hypothetical sulfonylurea herbicide.

The herbicidal activity of sulfonylureas stems from their ability to inhibit the acetolactate synthase (ALS) enzyme in the chloroplasts of susceptible plants. This enzyme is vital for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a cessation of plant cell division and growth, ultimately resulting in the death of the weed.

Caption: Mechanism of action of sulfonylurea herbicides.

Application in Fungicide Synthesis: Thiazolecarboxamide Derivatives

A patent (CN102161660A) details the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, a compound with a structure indicative of potential fungicidal activity. The synthesis starts from 4,6-dichloro-2-methylpyrimidine, a close derivative of this compound.

This protocol is adapted from the aforementioned patent and outlines the key synthetic steps.

Step 1: Synthesis of Ethyl 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate

-

To a solution of 4,6-dichloro-2-methylpyrimidine (10 mmol) in a suitable solvent such as ethanol, add ethyl 2-aminothiazole-5-carboxylate (10 mmol) and a base (e.g., triethylamine, 12 mmol).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Hydrolysis to 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid

-

Dissolve the ethyl ester intermediate (8 mmol) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid derivative.

Step 3: Amide Coupling to Yield the Final Product

-

Suspend the carboxylic acid (5 mmol) in an inert solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride in situ.

-

In a separate flask, dissolve 2-chloro-6-methylaniline (5 mmol) and a base (e.g., pyridine) in the same solvent.

-

Slowly add the acid chloride solution to the aniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

The following table presents representative fungicidal activity data for pyrimidine derivatives, demonstrating the potential efficacy of this class of compounds. The data is based on structurally related compounds reported in the literature.

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |

| III-3 | Botrytis cinerea | - | Cyprodinil | - |

| III-13 | Botrytis cinerea | - | Pyrimethanil | - |

Data for compounds 5o, III-3, and III-13 are from studies on other pyrimidine derivatives and are presented here for illustrative purposes.[2][3]

Application in Insecticide Synthesis

Derivatives of 4-aminopyrimidine have also been explored for their insecticidal properties. For instance, novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have demonstrated broad-spectrum insecticidal and fungicidal activity.[4]

The table below summarizes the insecticidal activity of representative pyrimidine derivatives against various pests, based on published data for analogous compounds.

| Compound ID | Target Pest | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |

| U7 | Mythimna separata | 3.57 | Flufenerim | 3.14 |

| 4d | Aedes aegypti | 70% mortality at 2 µg/mL | - | - |

Data for compounds U7 and 4d are from studies on other pyrimidine derivatives and are presented here for illustrative purposes.[4][5]

Conclusion